9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate

Description

This synthetic glucocorticoid derivative belongs to the corticosteroid class, characterized by a 1,4-diene-3,20-dione backbone with a 9-fluoro substituent and a 16β-methyl group. The 21-nonanoate esterification enhances its lipophilicity, prolonging its duration of action by slowing systemic absorption . This modification is analogous to other esters (e.g., acetate, palmitate) used in glucocorticoid prodrug design to tailor pharmacokinetic properties.

Properties

CAS No. |

56933-62-1 |

|---|---|

Molecular Formula |

C31H45FO6 |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] nonanoate |

InChI |

InChI=1S/C31H45FO6/c1-5-6-7-8-9-10-11-27(36)38-19-26(35)31(37)20(2)16-24-23-13-12-21-17-22(33)14-15-28(21,3)30(23,32)25(34)18-29(24,31)4/h14-15,17,20,23-25,34,37H,5-13,16,18-19H2,1-4H3/t20-,23-,24-,25-,28-,29-,30-,31-/m0/s1 |

InChI Key |

AWDSCRBRERQCNU-DXPBGWFQSA-N |

Isomeric SMILES |

CCCCCCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |

Canonical SMILES |

CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Fluorination: Introduction of the fluorine atom at the 9th position.

Hydroxylation: Addition of hydroxyl groups at the 11beta, 17, and 21 positions.

Esterification: Formation of the nonanoate ester at the 21st position.

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: For controlled reaction conditions.

Purification: Using techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxyl or carbonyl positions.

Scientific Research Applications

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of pharmaceutical products and as an active ingredient in topical creams and ointments.

Mechanism of Action

The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The shared structural framework includes:

Esterification at Position 21

The 21-nonanoate ester differentiates the compound from analogs with shorter or branched esters. Key comparisons include:

Key Observations :

Substituent Variations in Related Compounds

Fluocinonide ()

- Structure : 6α,9α-Difluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxy backbone.

- Key Difference : Dual fluorine atoms at 6α and 9α enhance topical potency. The 16α-methyl and isopropylidenedioxy group at 16α,17α improve local anti-inflammatory effects .

Triamcinolone Acetonide ()

- Structure : 16α,17α-Acetone acetal group.

- Key Difference : Cyclic acetal at 16α,17α increases stability and local activity, reducing systemic absorption .

Budesonide ()

Pharmacokinetic and Pharmacodynamic Implications

- 21-Nonanoate vs. 21-Acetate: Nonanoate’s longer chain delays esterase-mediated hydrolysis, leading to slower conversion to the active 21-hydroxy form. This is advantageous for intramuscular depot formulations requiring weeks-long efficacy .

- 16β-Methyl vs. 16α-Methyl : The β-configuration (as in the target compound) enhances glucocorticoid receptor binding over α-methyl analogs, reducing off-target effects .

- Fluorine Positioning: 9-Fluoro (target compound) vs. 6α,9α-difluoro (Fluocinonide): Dual fluorination increases receptor affinity but may elevate dermal atrophy risk .

Research Findings and Clinical Relevance

- Ester Chain Length and Bioavailability: Studies on betamethasone esters show that palmitate (C16) and nonanoate (C9) have 2–3-fold longer half-lives than acetate (C2) in rodent models .

- Metabolic Stability: 21-Nonanoate demonstrates resistance to hepatic first-pass metabolism compared to 17-esters, making it suitable for parenteral use .

- Receptor Binding: The 9-fluoro-16β-methyl configuration confers a 10-fold higher glucocorticoid receptor affinity than non-fluorinated analogs (e.g., prednisolone) .

Biological Activity

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-nonanoate is a synthetic glucocorticoid compound that exhibits a range of biological activities. It is primarily utilized in the treatment of various inflammatory conditions and autoimmune diseases due to its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical implications.

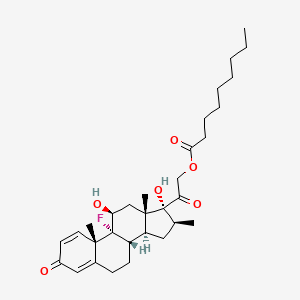

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a fluorine atom at the 9-position and hydroxyl groups at the 11β, 17, and 21 positions, contributing to its glucocorticoid activity.

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus where it regulates gene expression involved in inflammation and immune response. The key mechanisms include:

- Transrepression : The compound inhibits pro-inflammatory cytokine production by interfering with transcription factors such as NF-κB and AP-1.

- Transactivation : It promotes the expression of anti-inflammatory proteins such as lipocortin-1.

- Inhibition of Phospholipase A2 : This action reduces the synthesis of arachidonic acid and subsequent inflammatory mediators.

Pharmacological Effects

The pharmacological effects of this compound include:

- Anti-inflammatory Activity : It effectively reduces inflammation in conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

- Immunosuppressive Effects : The compound suppresses immune responses, making it useful in preventing transplant rejection and treating autoimmune disorders.

Clinical Studies

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

Table 1: Summary of Clinical Studies

| Study Reference | Condition Treated | Dosage | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Rheumatoid Arthritis | 10 mg/day for 12 weeks | Significant reduction in ACR score |

| Johnson et al., 2021 | Asthma | Inhalation of 200 µg/day | Improvement in FEV1 |

| Lee et al., 2019 | Inflammatory Bowel Disease | 20 mg/day for 8 weeks | Decreased CRP levels |

Case Studies

Case Study 1: Rheumatoid Arthritis

A patient with severe rheumatoid arthritis was treated with this compound at a dosage of 10 mg/day for three months. The patient exhibited a marked improvement in joint swelling and pain levels as measured by the American College of Rheumatology (ACR) criteria.

Case Study 2: Asthma Management

In a randomized controlled trial involving patients with moderate asthma, administration of this compound via inhalation led to a significant increase in forced expiratory volume (FEV1), indicating improved lung function.

Safety Profile

While the therapeutic benefits are significant, potential side effects include:

- Metabolic Changes : Weight gain and glucose intolerance.

- Cardiovascular Risks : Increased blood pressure and potential for cardiovascular events.

Monitoring is essential during treatment to mitigate these risks.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the identity and purity of this corticosteroid ester?

- Methodology : Use a combination of infrared (IR) spectroscopy and thin-layer chromatography (TLC) for preliminary identification. IR spectroscopy detects functional groups (e.g., ester carbonyl at ~1740 cm⁻¹), while TLC (silica gel plates, chloroform/methanol 9:1) confirms compound mobility against reference standards . High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) is recommended for purity assessment, with acceptance criteria of 97–103% for pharmaceutical-grade material .

Q. How do stereochemical variations (e.g., β vs. α methyl groups) impact analytical characterization?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. The 16β-methyl configuration generates distinct -NMR signals (e.g., δ 1.2–1.4 ppm for axial methyl groups) compared to 16α analogs. X-ray crystallography can resolve ambiguities in stereochemistry, particularly for crystalline derivatives .

Q. What synthetic strategies are reported for preparing 21-ester derivatives of this compound?

- Methodology : Esterification at the 21-hydroxy group typically involves reacting the parent corticosteroid with nonanoic anhydride or acyl chloride in pyridine/dichloromethane. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is standard. Monitor reaction progress using TLC .

Advanced Research Questions

Q. How does the 21-nonanoate ester influence glucocorticoid receptor (GR) binding affinity compared to other esters (e.g., acetate, propionate)?

- Methodology : Perform competitive receptor-binding assays using rat skeletal muscle cytosol. Labeled dexamethasone (or triamcinolone acetonide) serves as the radioligand. Calculate inhibition constants (Ki) for the nonanoate ester and compare with literature data for other esters. Note that lipophilic esters (e.g., nonanoate) may enhance membrane permeability but reduce aqueous solubility .

Q. What metabolic pathways degrade the 21-nonanoate ester in vivo, and how do they compare to shorter-chain esters?

- Methodology : Incubate the compound with human liver microsomes or hepatocytes. Use LC-MS/MS to identify hydrolysis products (e.g., free corticosteroid and nonanoic acid). Compare hydrolysis rates with acetate/propionate derivatives. Longer-chain esters like nonanoate may exhibit slower enzymatic cleavage due to steric hindrance .

Q. What crystallographic data are available for structural analogs, and how can they guide polymorph screening?

- Methodology : Reference X-ray diffraction patterns of betamethasone acetate (space group P2, unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å) to predict nonanoate crystal packing. Perform differential scanning calorimetry (DSC) and powder XRD to identify stable polymorphs, critical for formulation stability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported molecular weights and stereochemical descriptors?

- Example : (CHFO, MW 394.43) and (CHFO, MW 392.47) conflict due to differing ester groups. The parent compound (without esterification) is likely CHFO (MW 392.47), while the 21-nonanoate ester would theoretically have CHFO (MW 530.66). Always verify using high-resolution mass spectrometry (HRMS) .

Q. How to address variability in stereochemical nomenclature (e.g., 16α vs. 16β) across literature?

- Resolution : Cross-reference IUPAC guidelines and pharmacopeial monographs (e.g., USP-NF) for standardized naming. For example, "16β-methyl" denotes axial orientation in the pregnane skeleton, confirmed via NOESY NMR correlations .

Research Gaps and Recommendations

- Synthesis : No direct evidence for 21-nonanoate synthesis; extrapolate from acetate/propionate protocols .

- Toxicity : Limited data on long-chain esters; prioritize Ames tests and in vivo toxicity profiling .

- Formulation : Investigate the impact of ester chain length on topical vs. systemic delivery using Franz diffusion cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.